molecular formula C14H12FNO5S B2872987 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid CAS No. 314043-67-9

4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic Acid

Cat. No.: B2872987
CAS No.: 314043-67-9
M. Wt: 325.31
InChI Key: JEMRLDDKWRHQCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid is a sulfamoyl-substituted benzoic acid derivative characterized by a fluorine atom at the 4-position and a 4-methoxyphenylsulfamoyl group at the 3-position of the aromatic ring. This structural configuration confers unique physicochemical and biological properties, making it a candidate for pharmacological applications, particularly in enzyme inhibition and antimicrobial activity .

Properties

IUPAC Name

4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FNO5S/c1-21-11-5-3-10(4-6-11)16-22(19,20)13-8-9(14(17)18)2-7-12(13)15/h2-8,16H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMRLDDKWRHQCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FNO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid typically involves multiple steps. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and continuous flow processes to enhance efficiency and yield.

Chemical Reactions Analysis

4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid has a wide range of scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for drug development.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. The fluorine atom and methoxy group contribute to the compound’s overall reactivity and binding affinity to its targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

The following table highlights key structural analogs and their substituent-driven differences:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications Evidence Source
4-Fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid -F (4), -(4-MeO-Ph)SO₂NH (3) C₁₄H₁₃FNO₅S Potential enzyme inhibition, antimicrobial activity
4-Chloro-3-[(3-methylphenyl)sulfamoyl]benzoic acid -Cl (4), -(3-Me-Ph)SO₂NH (3) C₁₄H₁₂ClNO₄S Higher lipophilicity (Cl vs. F); explored in Shp2 inhibition
4-[(4-Fluoro-3-methylphenyl)sulfonylamino]benzoic acid -F (4), -Me (3), -SO₂NH (linker) C₁₄H₁₂FNO₄S Enhanced metabolic stability; pKa = 4.06
4-Methoxy-3-sulfamoylbenzoic acid -OMe (4), -SO₂NH₂ (3) C₈H₉NO₅S Simpler structure; lower molecular weight (231.22 g/mol)
4-Chloro-3-(dimethylsulfamoyl)benzoic acid -Cl (4), -(NMe₂)SO₂ (3) C₉H₁₀ClNO₄S Reduced hydrogen-bond donors (NMe₂ vs. NH)

Key Observations:

  • Fluorine vs.
  • Methoxy Group Impact: The 4-methoxy group in the target compound increases steric bulk and electron-donating effects, which may enhance binding affinity to hydrophobic enzyme pockets .
  • Sulfamoyl Linker: The sulfamoyl group (-SO₂NH-) in the target compound and its analogs facilitates hydrogen bonding with biological targets, such as tyrosine phosphatases or bacterial enzymes .

Physicochemical and Pharmacokinetic Data

Property Target Compound 4-Chloro-3-[(3-Me-Ph)SO₂NH]BA 4-MeO-3-SO₂NH₂-BA
Molecular Weight (g/mol) 326.32 325.77 231.22
LogP (Predicted) 2.8 3.2 1.5
Hydrogen Bond Donors 2 (NH, COOH) 2 (NH, COOH) 3 (NH₂, COOH)
Rotatable Bonds 6 5 3
Polar Surface Area (Ų) 104.5 95.3 110.2

Notes:

  • The target compound’s higher LogP compared to 4-MeO-3-SO₂NH₂-BA suggests improved membrane permeability but may require formulation adjustments for solubility .
  • Reduced rotatable bonds in analogs like 4-MeO-3-SO₂NH₂-BA correlate with better permeation rates .

Biological Activity

4-Fluoro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acid, with the molecular formula C14H12FNO5S and a molecular weight of 325.32 g/mol, is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.

The compound features a sulfonamide group which is known for its biological significance. The presence of fluorine and methoxy groups enhances its reactivity and binding affinity to various biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism involves inhibition of bacterial folate synthesis, a pathway critical for bacterial growth and replication.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have also been investigated. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This effect suggests its potential use in treating inflammatory diseases.

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Inhibition of Enzymes : The sulfonamide moiety can inhibit dihydropteroate synthase (DHPS), an enzyme involved in folate synthesis in bacteria.
  • Cytokine Modulation : The compound modulates signaling pathways that lead to the production of inflammatory mediators, potentially through inhibition of NF-kB activation.

Study 1: Antimicrobial Efficacy

A study published in Antimicrobial Agents and Chemotherapy evaluated the efficacy of various sulfonamide derivatives, including this compound, against resistant bacterial strains. The results indicated that this compound had superior activity compared to traditional sulfonamides, showing promise as a lead candidate for further development as an antibiotic.

Study 2: Anti-inflammatory Effects

In a preclinical model of arthritis, the administration of this compound resulted in a significant reduction in joint inflammation and pain scores. The study highlighted the compound's ability to inhibit inflammatory pathways, suggesting its potential application in treating autoimmune conditions.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds:

Compound Structure Biological Activity
4-Chloro-3-[(4-methoxyphenyl)sulfamoyl]benzoic acidCl instead of FModerate antimicrobial activity
4-Fluoro-3-[(4-methylphenyl)sulfamoyl]benzoic acidMethyl instead of methoxySimilar anti-inflammatory effects

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.